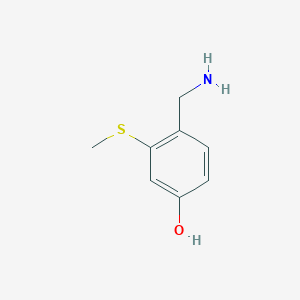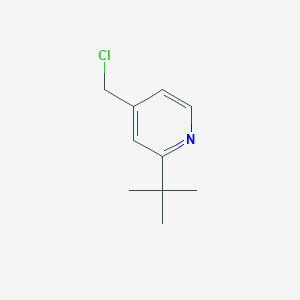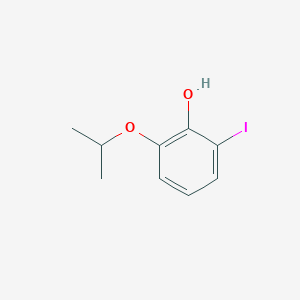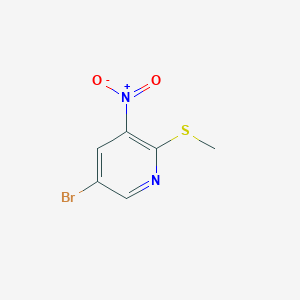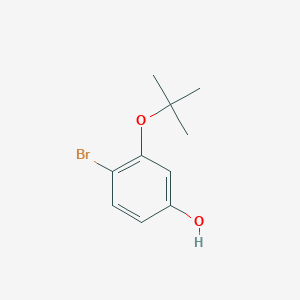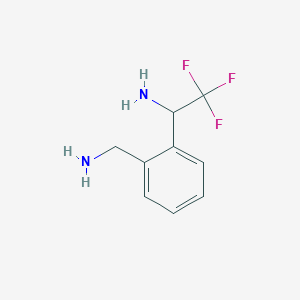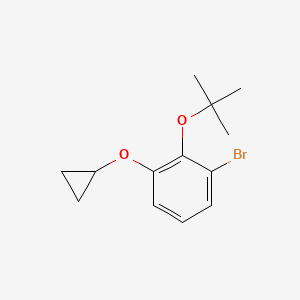
1-Bromo-2-tert-butoxy-3-cyclopropoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-2-tert-butoxy-3-cyclopropoxybenzene is an organic compound with the molecular formula C13H17BrO2 and a molecular weight of 285.18 g/mol . This compound features a bromine atom attached to a benzene ring, which is further substituted with tert-butoxy and cyclopropoxy groups. It is a versatile compound used in various fields of scientific research and industrial applications.
準備方法
The synthesis of 1-Bromo-2-tert-butoxy-3-cyclopropoxybenzene typically involves the reaction of 1-bromo-2-nitrobenzene with tert-butanol under basic conditions . The reaction proceeds through the formation of an intermediate, which is then cyclized to yield the desired product. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the formation of the product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
1-Bromo-2-tert-butoxy-3-cyclopropoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and lithium diisopropylamide.
Oxidation Reactions: The tert-butoxy group can be oxidized to form corresponding carbonyl compounds using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The nitro group in the precursor can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzene derivatives, while oxidation and reduction reactions can produce carbonyl compounds and amines, respectively.
科学的研究の応用
1-Bromo-2-tert-butoxy-3-cyclopropoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions. Its bromine atom can serve as a probe in X-ray crystallography to determine the structure of biological macromolecules.
Medicine: It has potential applications in drug discovery and development. The compound’s ability to undergo various chemical transformations makes it a useful intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials, including liquid crystals and optical materials.
作用機序
The mechanism by which 1-Bromo-2-tert-butoxy-3-cyclopropoxybenzene exerts its effects depends on the specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The tert-butoxy and cyclopropoxy groups can influence the reactivity and selectivity of the compound in various transformations.
In biological systems, the compound can interact with proteins and enzymes through non-covalent interactions such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence biological pathways.
類似化合物との比較
1-Bromo-2-tert-butoxy-3-cyclopropoxybenzene can be compared with other similar compounds such as:
tert-Butyl bromide (2-bromo-2-methylpropane): This compound features a tert-butyl group attached to a bromine atom and is used as a standard reagent in synthetic organic chemistry.
1-Bromo-2-(tert-butoxy)benzene: This compound has a similar structure but lacks the cyclopropoxy group.
1-Bromo-3-tert-butoxy-2-cyclopropoxybenzene: This is a positional isomer of this compound and has similar applications in research and industry.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for chemical transformations and applications in various fields.
特性
分子式 |
C13H17BrO2 |
|---|---|
分子量 |
285.18 g/mol |
IUPAC名 |
1-bromo-3-cyclopropyloxy-2-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C13H17BrO2/c1-13(2,3)16-12-10(14)5-4-6-11(12)15-9-7-8-9/h4-6,9H,7-8H2,1-3H3 |
InChIキー |
IPHQBEPGFHNQRR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC1=C(C=CC=C1Br)OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







